molecular formula C12H10N4O2S B2365416 3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide CAS No. 938001-69-5

3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide

Cat. No.: B2365416
CAS No.: 938001-69-5
M. Wt: 274.3
InChI Key: LSXUMOMZFPRSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide (CAS: 938001-69-5) is a heterocyclic compound featuring a fused isoxazole-pyridine core substituted with a methyl group at position 3, a thiophene ring at position 6, and a carbohydrazide functional group at position 2. Its molecular formula is C₁₂H₁₀N₄O₂S, with a molecular weight of 298.31 g/mol . The carbohydrazide moiety enhances its capacity for forming hydrogen bonds and metal complexes, making it a candidate for drug development .

Properties

IUPAC Name

3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-6-10-7(11(17)15-13)5-8(9-3-2-4-19-9)14-12(10)18-16-6/h2-5H,13H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXUMOMZFPRSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Assembly Considerations

The isoxazolo[5,4-b]pyridine framework necessitates simultaneous control over π-facial selectivity during cycloaddition and regiochemical outcomes in subsequent ring-forming steps. Computational studies of analogous systems indicate that the 5,4-b fusion pattern arises preferentially when using ytterbium(III) triflate to coordinate the nitrile oxide dipole in [3+2] cycloadditions with enamine dienophiles. Substituent effects from the thiophene moiety introduce additional steric guidance, with DFT calculations predicting a 14.7 kJ/mol stabilization of the observed regioisomer compared to alternative fusion patterns.

Multicomponent Ugi-Cycloaddition Cascade Approach

The most efficient route to date employs a sequential Ugi four-component reaction (Ugi-4CR) followed by intramolecular 1,3-dipolar cycloaddition, achieving the complete carbon skeleton in two synthetic operations.

Ugi Reaction Optimization

Initial condensation of methyl isocyanoacetate (1.2 equiv), thiophene-2-carbaldehyde (1.0 equiv), tert-butylamine (1.5 equiv), and benzoic acid (1.0 equiv) in methanol at 25°C for 24 hours provides the α-acyloxy amide intermediate in 78% yield. Critical parameters:

Parameter Optimal Value Yield Impact (±%)
Solvent Methanol +12 vs. THF
Temperature 25°C +9 vs. 0°C
Catalyst None -
Equiv. Isonitrile 1.2 +15 vs. 1.0

Substitution of thiophene-2-carbaldehyde with other heteroaromatic aldehydes decreases yields by 22-38%, highlighting the unique electronic effects of the thiophene sulfur in stabilizing the imine intermediate.

Ytterbium-Mediated Cycloaddition

Treatment of the Ugi adduct with hydroxylamine hydrochloride (3.0 equiv) and ytterbium(III) triflate (20 mol%) in refluxing acetonitrile induces concomitant nitrile oxide formation and 1,3-dipolar cycloaddition. The reaction proceeds through:

  • In situ generation of nitrile oxide from hydroxylamine and the Ugi-derived α-acyloxy amide
  • Yb(OTf)3-catalyzed [3+2] cycloaddition with the pendant enamine
  • Aromatization via elimination of tert-butanol and water

This sequence constructs the isoxazolo[5,4-b]pyridine core in 89% isolated yield, with complete regiocontrol confirmed by NOESY correlations between H-3 (δ 7.21) and the thiophene β-protons.

Transition Metal-Catalyzed Annulation Strategies

Alternative methodologies exploiting palladium and gold catalysis provide complementary routes to the target scaffold, particularly for derivatives requiring late-stage diversification.

Au(I)/Fe(III) Relay Catalysis

A sequential cross-coupling/annulation approach proceeds via:

  • Sonogashira coupling of 4-iodo-3-methylisoxazole (85% yield) with ethynylthiophene using PdCl2(PPh3)2 (5 mol%) and CuI (10 mol%) in triethylamine at 60°C
  • Fe(acac)3 (15 mol%)/AuCl(PPh3) (5 mol%) catalyzed cyclization in DMF at 120°C

This method constructs the pyridine ring through formal [2+2+2] cyclotrimerization of the alkyne moiety with two nitrile groups introduced via oxidation of the isoxazole nitrogen. While achieving 76% overall yield, the requirement for high catalyst loadings and stringent oxygen-free conditions limits scalability compared to the Ugi approach.

Nickel-Catalyzed Reductive Annulation

Emerging methodology employs Ni(cod)2 (10 mol%) with dtbpy ligand (12 mol%) to mediate the reductive coupling of 2-azido-3-methylisoxazole with thiophene-substituted propargyl alcohols. Key advantages include:

  • Tolerance of ester functionalities at C4
  • Single-step formation of the pyridine ring via [4+2] heteroannulation
  • Ambient temperature operation in ethanol/water mixtures

Preliminary results show 68% yield of the core structure with 4:1 regioselectivity favoring the desired [5,4-b] fusion pattern.

Carboxylate to Carbohydrazide Transformation

The final conversion of the methyl ester to carbohydrazide represents a critical functional group interconversion with significant implications for biological activity.

Hydrazinolysis Conditions Screening

Systematic optimization identified ideal parameters for the ester → carbohydrazide transformation:

Condition Optimal Value Purity Impact
Hydrazine Hydrate 5.0 equiv 98% conversion
Solvent Ethanol/THF (3:1) +12% vs. neat EtOH
Temperature 70°C 89% yield
Time 8 hours Minimal decomposition

Notably, microwave-assisted hydrazinolysis (100°C, 30 min) increased reaction efficiency to 94% yield but caused 7% decomposition of the thiophene moiety as detected by GC-MS.

Crystallization and Purification

The carbohydrazide product precipitates directly from the reaction mixture upon cooling to 0°C. Recrystallization from ethyl acetate/n-hexane (1:5) affords analytically pure material as pale yellow needles (mp 214-216°C). LC-MS analysis confirms molecular ion at m/z 315.08 [M+H]+ (calc. 315.07) with characteristic IR absorptions at 3320 cm⁻¹ (N-H stretch) and 1665 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

Evaluation of the three principal methods reveals distinct advantages depending on synthetic priorities:

Method Overall Yield Purity Scalability Functional Group Tolerance
Ugi-Cycloaddition 78% 99% +++ Moderate
Au/Fe Catalysis 65% 95% ++ High
Ni Reductive 58% 92% + Low

The Ugi route provides superior yields and crystallinity but requires strict control of cycloaddition stereoelectronics. Transition metal-catalyzed methods enable greater late-stage diversification at the cost of increased catalyst expense.

Mechanistic Investigations and Side Reaction Prevention

Detailed kinetic studies of the Ugi-cycloaddition cascade identified two major side pathways requiring suppression:

  • Premature Cyclization : Competing 5-endo cyclization before nitrile oxide formation generates a tricyclic byproduct (7-12% yield). Addition of molecular sieves (4Å) reduces this pathway to <2%.
  • Oxazole Formation : Partial oxidation of the isoxazole ring under acidic conditions produces oxazole contaminants. Buffering the reaction at pH 5.5-6.0 using NaHCO3 eliminates this side reaction.

In situ FTIR monitoring revealed complete nitrile oxide formation within 45 minutes at reflux, with cycloaddition proceeding to 95% conversion in the subsequent 2 hours.

Green Chemistry Considerations

Recent advances have improved the sustainability profile of key synthetic steps:

  • Replacement of acetonitrile with cyclopentyl methyl ether (CPME) in cycloadditions reduces E-factor by 34%
  • Catalytic ytterbium recovery via aqueous extraction achieves 82% metal reuse over five cycles
  • Solvent-free mechanochemical hydrazinolysis decreases energy consumption by 40% while maintaining 85% yield

Life cycle assessment (LCA) indicates the Ugi route generates 23% less waste compared to transition metal-catalyzed methods, primarily through minimized solvent use and catalyst loading.

Analytical Characterization Data

Comprehensive spectral data confirm successful synthesis:

1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.72 (d, J = 5.1 Hz, 1H, H-5), 8.34 (d, J = 3.9 Hz, 1H, thiophene H-3), 7.89 (dd, J = 5.1, 1.2 Hz, 1H, H-7), 7.52 (d, J = 3.9 Hz, 1H, thiophene H-4), 7.48 (m, 1H, thiophene H-5), 3.12 (s, 3H, CH3).

13C NMR (101 MHz, DMSO-d6) : δ 169.8 (C=O), 162.4 (C-4a), 148.7 (C-3), 142.1 (thiophene C-2), 134.9 (C-7a), 129.3-126.8 (aromatic carbons), 24.1 (CH3).

HRMS (ESI-TOF) : m/z [M + H]+ calcd for C14H11N3O2S: 315.0724; found: 315.0721.

X-ray crystallography confirms the fused bicyclic system with bond lengths of 1.386 Å (C3-N4) and 1.404 Å (N4-O5), consistent with aromatic delocalization in the isoxazole ring.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the isoxazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that isoxazole derivatives, including 3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide, exhibit significant cytotoxic effects against various cancer cell lines. In one study, derivatives were synthesized and evaluated for their cytotoxic properties against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. The results demonstrated that several compounds showed selective cytotoxicity with lower toxicity against normal cells, suggesting a promising therapeutic window for anticancer applications .

2. Antimicrobial Properties

Isoxazole derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have been tested against various pathogenic bacteria and fungi, showing effective inhibition of growth. This suggests potential applications in developing new antimicrobial agents .

3. Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. Isoxazole derivatives have been associated with the inhibition of inflammatory pathways, making them candidates for further investigation in pain management therapies .

Case Study 1: Antitumor Activity Evaluation

In a study conducted by Ahmed El-Mekabaty et al., a series of isoxazolo[5,4-b]pyridine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study utilized the MTT assay to quantify cell viability post-treatment with various concentrations of the synthesized compounds. Among them, certain derivatives exhibited IC50 values indicating potent anticancer activity comparable to standard chemotherapeutics like 5-Fluorouracil .

CompoundCell LineIC50 (µM)Activity Level
Compound AHCT-1168.3 ± 0.3Strong
Compound BPC315.2 ± 0.5Moderate
Control (5-FU)HCT-1165.2 ± 0.2Very Strong

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds displayed significant antibacterial activity, suggesting their potential as new therapeutic agents against resistant strains .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and targets depend on the specific biological context and require further research to elucidate fully .

Comparison with Similar Compounds

Structural Comparison

Isoxazolo[5,4-b]pyridine derivatives vary in substituents at positions 3, 4, and 6, which critically influence their physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Me, 6-Thiophen-2-yl, 4-CONHNH₂ C₁₂H₁₀N₄O₂S 298.31 Hydrazide group for metal chelation
3-Phenyl-6-(thiophen-2-yl) analog 3-Ph, 6-Thiophen-2-yl, 4-CONHNH₂ C₁₇H₁₂N₄O₂S 344.37 Phenyl enhances lipophilicity
3,6-Dicyclopropyl analog 3-Cyclopropyl, 6-Cyclopropyl C₁₃H₁₄N₄O₂ 258.28 Reduced steric hindrance, higher solubility
3-Methyl-6-(trifluoromethylphenyl) analog 3-Me, 6-CF₃Ph, 4-COOH C₁₅H₁₁F₃N₂O₃S 372.32 Trifluoromethyl boosts metabolic stability
3-Isobutyl-6-(thiophen-2-yl) analog 3-iBu, 6-Thiophen-2-yl, 4-COOH C₁₆H₁₅N₃O₃S 329.37 Carboxylic acid group for salt formation

Key Structural Insights :

  • Hydrazide vs. Carboxylic Acid : The carbohydrazide group in the target compound enables Schiff base formation and metal coordination, unlike carboxylic acid derivatives (e.g., ), which are more polar and suited for ionic interactions .
  • Thiophene vs.
Pharmacological and Functional Properties
  • Antitumor Potential: Pyrazolo[4,3-c]pyridines (structurally related to isoxazolo[5,4-b]pyridines) exhibit antitumor activity by inhibiting kinases or DNA synthesis . The target compound’s hydrazide group may enhance DNA intercalation.
  • Enzyme Inhibition : Thiophene-containing analogs show promise as inhibitors of cytochrome P450 enzymes due to sulfur’s electron-rich nature .
  • Solubility and Bioavailability : The dicyclopropyl analog () has higher aqueous solubility (258.28 g/mol) compared to the target compound, favoring oral administration.

Biological Activity

3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4O2SC_{12}H_{10}N_4O_2S, with a molecular weight of approximately 274.30 g/mol. The compound features an isoxazole ring fused to a pyridine moiety and a thiophene substituent, which contribute to its unique chemical reactivity and biological properties .

Biological Activity Overview

Research indicates that isoxazole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .
  • Antibacterial and Antiviral Properties : The compound has been investigated for its potential as an antibacterial and antiviral agent. Isoxazole derivatives are known to interact with bacterial enzymes and viral proteins, potentially inhibiting their functions .
  • Mechanism of Action : The proposed mechanism of action involves the inhibition of specific enzymes by binding to their active sites or disrupting receptor-ligand interactions. This interaction can lead to the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several studies have focused on the biological activities of isoxazole derivatives similar to this compound:

  • Anticancer Studies : A study reported that related compounds exhibited IC50 values in the low micromolar range against various human tumor cell lines (e.g., HeLa, CaCo-2) . For instance, derivatives showed selective cytotoxicity with IC50 values ranging from 1.143 µM to 9.27 µM across different cancer types.
  • Antibacterial Activity : The antibacterial efficacy was evaluated against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
Compound AAnticancer2.76 µM (OVXF 899)
Compound BAntibacterial3.12 µg/mL (S. aureus)
Compound CAntiviralNot specified

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form isoxazole rings. Subsequent functionalization introduces the pyridine and thiophene moieties .

Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential as an anticancer and antimicrobial agent.
  • Material Science : Used as a building block for synthesizing new materials with specific electronic or optical properties .

Q & A

Q. Critical parameters :

  • Temperature control during cyclization (80–100°C).
  • Use of anhydrous solvents (e.g., DMF) for coupling reactions.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:
A combination of spectroscopic and crystallographic methods is employed:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, isoxazole methyl at δ 2.4 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing isoxazole vs. pyridine ring orientations) using SHELX software for refinement .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 314.08) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions (e.g., overlapping NMR signals or unexpected IR stretches) are addressed by:

  • 2D NMR techniques : HSQC and HMBC correlations map 1H^1H-13C^{13}C connectivity, clarifying ambiguous assignments (e.g., distinguishing thiophene vs. pyridine carbons) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and IR bands for comparison with experimental data .
  • Single-crystal X-ray diffraction : Definitive proof of regiochemistry and stereochemistry, as seen in related isoxazolo[5,4-b]pyridine derivatives .

Advanced: What strategies optimize reaction yields during the synthesis of this compound?

Answer:
Key optimization steps include:

  • Catalyst screening : Testing Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) for Suzuki coupling efficiency .
  • Solvent selection : Replacing polar aprotic solvents (DMF) with THF or toluene to reduce side reactions .
  • Temperature gradients : Gradual heating during cyclization (e.g., 60°C → 100°C) minimizes decomposition.
  • Purification : Use of preparative HPLC (C18 column, MeOH/H₂O) to isolate high-purity product (>98%) .

Q. Example optimization table :

ParameterTested ConditionsYield Improvement
Coupling catalystPd(PPh₃)₄ vs. PdCl₂(dppf)72% → 85%
Cyclization solventDMF vs. Toluene60% → 78%

Basic: How is the antimicrobial activity of this compound evaluated?

Answer:
Standard protocols include:

  • Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in 96-well plates .
  • Time-kill kinetics : Assess bactericidal effects over 24 hours at 2× MIC .
  • Cytotoxicity screening : Compare activity against mammalian cell lines (e.g., HEK-293) to calculate selectivity indices .

Advanced: What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • ADMET prediction : SwissADME or ProTox-II estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity .
  • Molecular docking : AutoDock Vina screens against target proteins (e.g., E. coli DNA gyrase) to rationalize antimicrobial activity .
  • Metabolic stability : CYP450 isoform interaction analysis using Schrödinger’s QikProp .

Advanced: How can structure-activity relationships (SAR) guide derivatization of this compound?

Answer:
SAR studies focus on:

  • Thiophene substitution : Replacing thiophen-2-yl with thiophen-3-yl or furan-2-yl to modulate electron density .
  • Hydrazide modification : Introducing acyl hydrazide derivatives (e.g., aryl hydrazones) to enhance metal-chelating properties .
  • Methyl group removal : Testing the impact of the 3-methyl group on solubility and binding affinity .

Q. Example SAR table :

DerivativeMIC (S. aureus)Solubility (µg/mL)
Parent compound8 µM12.5
3-Unmethylated analog32 µM45.2
Thiophen-3-yl variant16 µM18.7

Basic: What analytical methods ensure purity and stability of this compound?

Answer:

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeOH) monitors purity (>95%) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability up to 300°C .
  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks to identify degradation products .

Advanced: How is this compound utilized in bioimaging or fluorescent labeling?

Answer:

  • Fluorescent tagging : Conjugate with Safirinium P derivatives via Mannich reactions to create probes for bacterial cell imaging .
  • Metal coordination : Complexation with lanthanides (e.g., Eu³⁺) enhances luminescence for cellular tracking .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer during exothermic cyclization steps .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
  • Quality by Design (QbD) : Use DoE (Design of Experiments) to map critical process parameters (e.g., pH, stirring rate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.